

Spectroscopic and Biological Insights into Calyciphylline A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calyciphylline A

Cat. No.: B15591204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Calyciphylline A**, a novel hexacyclic alkaloid isolated from *Daphniphyllum calycinum*. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to understand and utilize this complex molecule.

Core Spectroscopic Data

The structural elucidation of **Calyciphylline A** was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained for **Calyciphylline A**.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of **Calyciphylline A**.

Parameter	Value
Molecular Formula	C ₂₉ H ₄₁ NO ₅
Observed m/z	[M+H] ⁺ 484.3012
Calculated m/z	484.3012

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **Calyciphylline A** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of **Calyciphylline A** (CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	3.58	m	
2 α	1.85	m	
2 β	1.65	m	
3 α	1.55	m	
3 β	1.40	m	
5	2.95	d	4.5
6 α	2.10	m	
6 β	1.95	m	
7 α	1.75	m	
7 β	1.60	m	
9 α	2.25	m	
9 β	2.05	m	
10	3.80	s	
12 α	1.90	m	
12 β	1.70	m	
13	2.55	m	
14	5.40	br s	
17	4.15	d	
18-Me	1.05	s	
20-Me	0.95	d	
22-OMe	3.65	s	6.5
N-Me	2.45	s	

Table 2: ^{13}C NMR Data of **Calyciphylline A** (CDCl_3)

Position	δ (ppm)
1	55.2
2	32.5
3	28.7
4	171.5
5	65.8
6	38.1
7	25.9
8	139.8
9	45.3
10	85.1
11	130.2
12	35.4
13	48.9
14	125.6
15	135.1
16	210.3
17	75.4
18	42.7
19	21.8
20	15.9
21	175.2
22	105.3
23	51.5

N-Me

40.3

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of **Calyciphylline A** and related alkaloids from *Daphniphyllum calycinum*.

Isolation of Calyciphylline A

The dried and powdered leaves of *Daphniphyllum calycinum* were extracted with methanol. The resulting extract was then subjected to a series of solvent-solvent partitions and chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Calyciphylline A**.

Spectroscopic Analysis

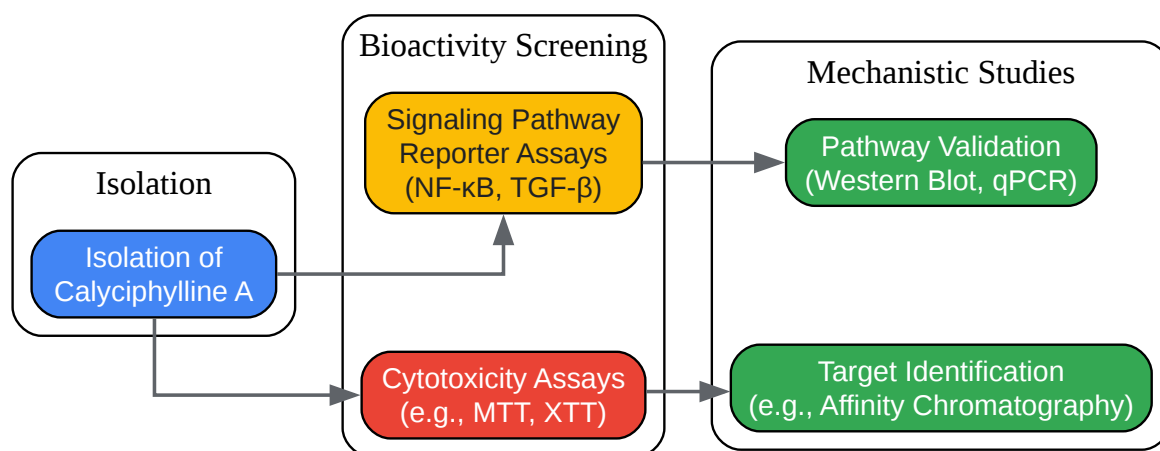
- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl_3).
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on an Agilent 6520 Q-TOF mass spectrometer.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of **Calyciphylline A** are limited. However, preliminary investigations into related *Daphniphyllum* alkaloids provide valuable insights into its potential therapeutic applications.

Several alkaloids isolated from *Daphniphyllum calycinum* have demonstrated significant inhibitory activities against NF- κB and TGF- β signaling pathways.[1] Furthermore, the congener Calyciphylline B has exhibited cytotoxic effects against certain cancer cell lines.[2] These findings suggest that **Calyciphylline A** may also possess cytotoxic or immunomodulatory properties.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of **Calyciphylline A**. A proposed workflow for investigating its bioactivity is outlined below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Calyciphylline A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15591204#spectroscopic-data-nmr-ms-of-calyciphylline-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com